molecular formula C19H24N2O B12953889 (3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol

(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol

Cat. No.: B12953889
M. Wt: 296.4 g/mol
InChI Key: JWQIKOWCERUGIH-OALUTQOASA-N
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Description

(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol is a chiral compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with benzyl and benzylamino groups, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Benzylation: The piperidine derivative undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Amination: The benzylated piperidine is then subjected to amination with benzylamine under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or benzylamino positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-(benzylamino)piperidin-4-ol
  • (3S,4S)-1-benzyl-4-hydroxypiperidine
  • (3S,4S)-1-benzyl-3-(phenylamino)piperidin-4-ol

Uniqueness

(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both benzyl and benzylamino groups make it a valuable scaffold for the development of novel therapeutic agents.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(3S,4S)-1-benzyl-3-(benzylamino)piperidin-4-ol

InChI

InChI=1S/C19H24N2O/c22-19-11-12-21(14-17-9-5-2-6-10-17)15-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m0/s1

InChI Key

JWQIKOWCERUGIH-OALUTQOASA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)NCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC(C1O)NCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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